

3-Amino-6-bromopyrazine-2-carboxylic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carboxylic acid

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An In-Depth Technical Guide to **3-Amino-6-bromopyrazine-2-carboxylic Acid**: A Key Building Block in Medicinal Chemistry

Introduction

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for drug design. Within this class, functionalized pyrazines serve as critical starting materials for building molecular complexity. **3-Amino-6-bromopyrazine-2-carboxylic acid** is a prime example of such a building block, offering a trifecta of reactive sites—an amino group, a carboxylic acid, and a bromine atom—that empower chemists to explore diverse chemical space in the pursuit of novel therapeutics.

This guide provides a comprehensive overview of **3-Amino-6-bromopyrazine-2-carboxylic acid**, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthetic strategies, chemical reactivity, and applications, grounding the discussion in the practical insights of a senior application scientist.

PART 1: Core Chemical & Physical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective use in synthesis and development.

Chemical Structure and Nomenclature

The internationally recognized IUPAC name for this compound is **3-amino-6-bromopyrazine-2-carboxylic acid**[\[1\]](#). Its structure is defined by a pyrazine ring substituted at positions 2, 3, and 6 with a carboxylic acid, an amino group, and a bromine atom, respectively.

Caption: 2D Chemical Structure of **3-Amino-6-bromopyrazine-2-carboxylic acid**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	486424-37-7 [1]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂ [1]
Molecular Weight	218.01 g/mol [1]
IUPAC Name	3-amino-6-bromopyrazine-2-carboxylic acid [1]
SMILES	C1=C(N=C(C(=N1)N)C(=O)O)Br [1]

| InChI Key | MTNAQEKMSVDTAQ-UHFFFAOYSA-N[\[1\]](#) |

Physicochemical Properties

The physical properties of this reagent are crucial for designing reaction conditions, purification procedures, and storage protocols.

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Solid	[2]
Color	Yellow to Brown	[2]
Melting Point	178-183 °C	[2]
Boiling Point	397.8±42.0 °C (Predicted)	[2]
Density	2.039±0.06 g/cm ³ (Predicted)	[2]
pKa	3.26±0.10 (Predicted)	[2]
Solubility	Soluble in dimethyl sulfoxide and methanol	[2]

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light |[\[2\]](#) |

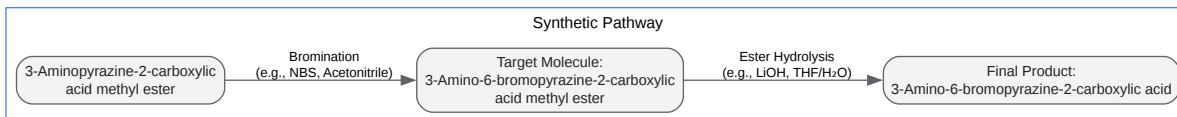
PART 2: Synthesis and Reactivity

As a functionalized intermediate, the true value of **3-Amino-6-bromopyrazine-2-carboxylic acid** lies in its synthesis and subsequent chemical transformations.

Synthetic Strategy

From a retrosynthetic perspective, the target molecule is most logically derived from a more fundamental pyrazine core. A common and effective strategy involves the selective bromination of a precursor such as 3-aminopyrazine-2-carboxylic acid or its corresponding methyl ester. The directing effects of the amino and carboxylic acid groups favor substitution at the C6 position. N-bromosuccinimide (NBS) is a frequently used reagent for such transformations due to its mild nature and high selectivity.

Caption: Proposed Synthetic Workflow for **3-Amino-6-bromopyrazine-2-carboxylic acid**.



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Illustrative Synthetic Protocol

The following protocol is an illustrative example adapted from standard organic chemistry principles for heterocycle functionalization.

Step 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate

- **Rationale:** The synthesis begins with the methyl ester of 3-aminopyrazine-2-carboxylic acid. Using the ester protects the carboxylic acid and often improves solubility in organic solvents, leading to cleaner reactions.
- **Procedure:**
 - Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or degradation.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.

- Purify the crude product via column chromatography or recrystallization to yield methyl 3-amino-6-bromopyrazine-2-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

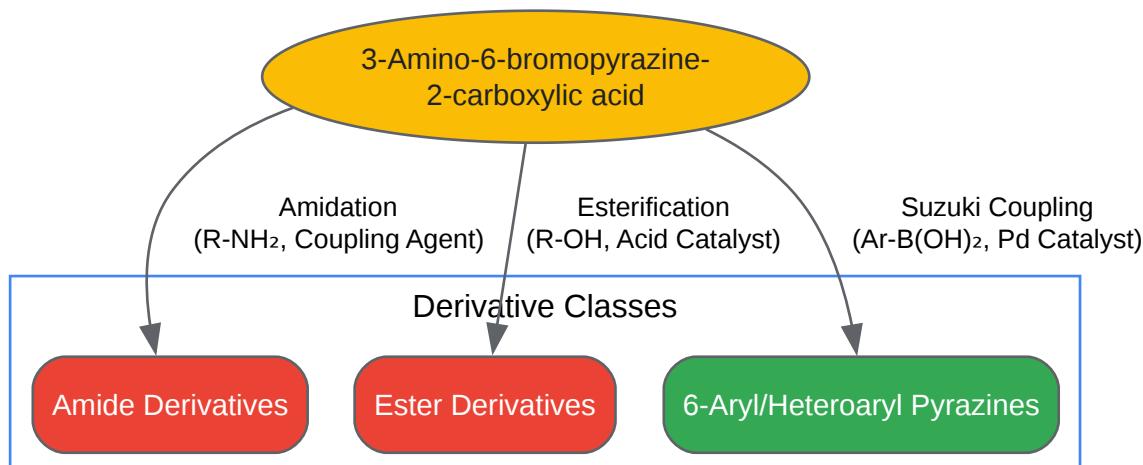
- Rationale: The final step is the saponification of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions with the other functional groups.
- Procedure:
 - Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
 - Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 1-3 hours.
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
 - Carefully acidify the reaction mixture with dilute HCl (e.g., 1N) to a pH of ~3-4, which protonates the carboxylate and causes the product to precipitate.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This self-validating protocol includes clear checkpoints (TLC, LC-MS) and rational choices of reagents to ensure high yield and purity.

Key Chemical Transformations

The synthetic utility of **3-Amino-6-bromopyrazine-2-carboxylic acid** stems from the distinct reactivity of its three functional groups, allowing for sequential and selective modifications. The bromine atom is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Caption: Key Reactions of **3-Amino-6-bromopyrazine-2-carboxylic acid**.



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PART 3: Applications in Research and Drug Development

Role as a Medicinal Chemistry Building Block

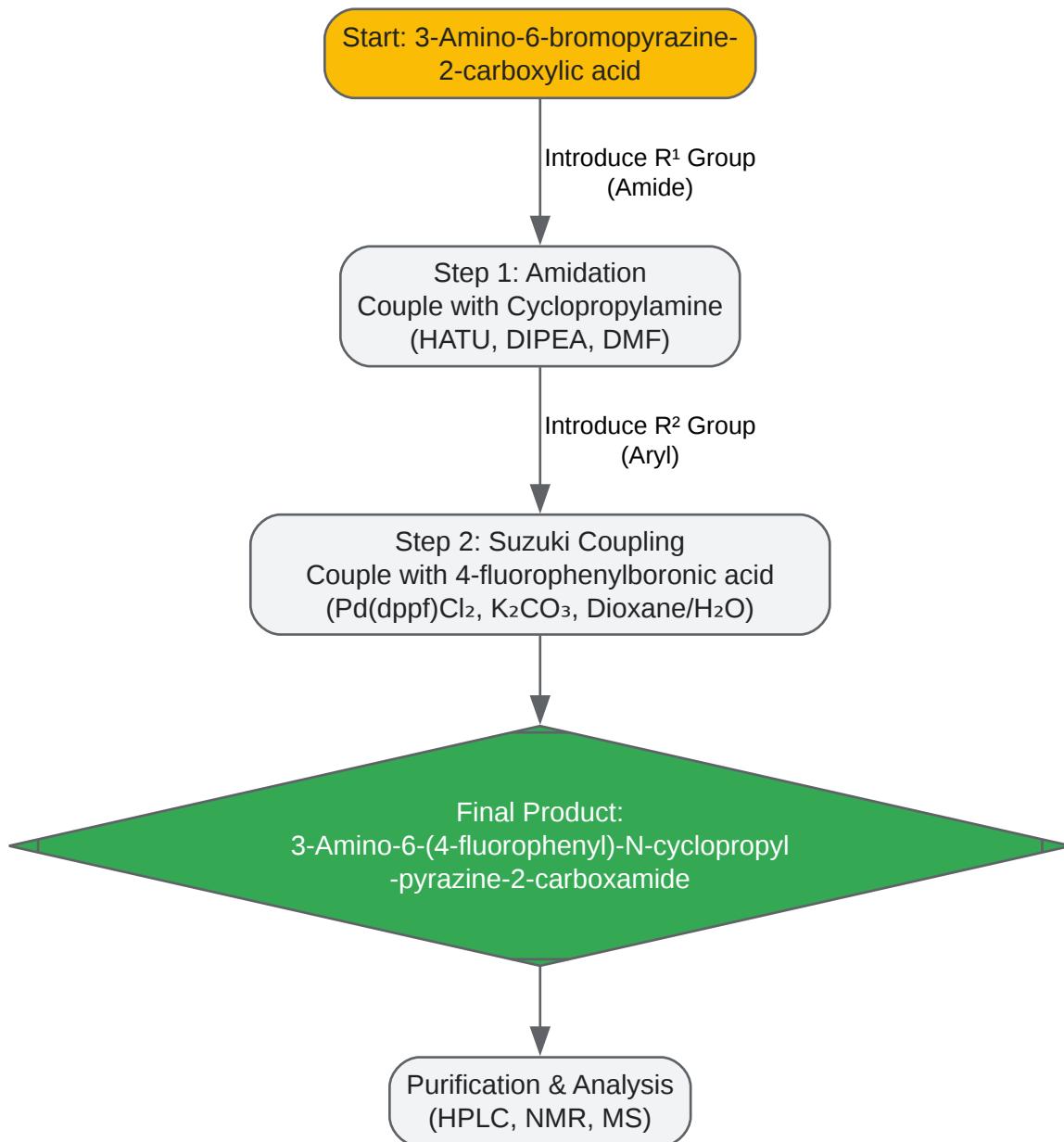
This molecule is a quintessential example of a "building block" approach to drug discovery. Researchers utilize it as a foundational scaffold to rapidly generate libraries of diverse compounds for biological screening.

- **Vectorial Diversity:** The three distinct functional groups allow for the controlled, stepwise introduction of different substituents, exploring the chemical space around the pyrazine core.
- **Privileged Substructure:** The aminopyrazine motif is found in numerous kinase inhibitors and other targeted therapies. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites.
- **Cross-Coupling Handle:** The C-Br bond is readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and amino substituents at the 6-position, profoundly impacting the molecule's pharmacological profile. Its use as an intermediate for anti-cancer and anti-inflammatory drugs highlights this versatility[3].

Illustrative Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how a medicinal chemist might leverage **3-Amino-6-bromopyrazine-2-carboxylic acid** to synthesize a target molecule.

Caption: Experimental Workflow for Synthesizing a Bioactive Derivative.



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Workflow Rationale:

- **Amidation:** The carboxylic acid is converted to an amide first. This is often strategic as amide bond formation is robust and the resulting amide is generally stable to the conditions of subsequent cross-coupling reactions. Cyclopropylamine is chosen as a representative small, rigid group often found in bioactive molecules.
- **Suzuki Coupling:** With the amide in place, the bromine atom is targeted for a Suzuki coupling. This reaction introduces a 4-fluorophenyl group, a common substituent in kinase inhibitors used to modulate potency and pharmacokinetic properties. The choice of a palladium catalyst and base is standard for this type of transformation.
- **Purification and Analysis:** The final step in any synthesis is rigorous purification (typically via HPLC for drug candidates) and structural confirmation using NMR and mass spectrometry to ensure the compound meets the high-purity standards required for biological testing.

PART 4: Handling, Safety, and Spectral Data

Safety and Handling

Proper handling is paramount when working with any chemical reagent. **3-Amino-6-bromopyrazine-2-carboxylic acid** is considered hazardous.

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
GHS05, GHS07 Danger / Warning H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][4] H318/H319: Causes serious eye damage/irritation[1] H335: May cause respiratory irritation[1]		

Safe Handling Protocol:

- **Engineering Controls:** Always handle in a well-ventilated chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles[4].

- Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[4].
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a freezer as recommended[2][4]. Keep away from strong oxidizing agents, strong acids, and strong bases[4].
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[4].

Anticipated Spectroscopic Data

While specific spectra should be acquired for each batch, a senior scientist can anticipate the key features based on the molecule's structure. This foresight is crucial for confirming the identity and purity of the material.

- ^1H NMR (in DMSO-d₆):
 - One singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the lone proton on the pyrazine ring.
 - A broad singlet for the two protons of the primary amine (NH₂) (δ 7.0-8.0 ppm), which may exchange with D₂O.
 - A very broad singlet for the carboxylic acid proton (COOH) (δ > 12 ppm), which will also exchange with D₂O.
- ^{13}C NMR (in DMSO-d₆):
 - Expect five distinct carbon signals.
 - The carboxylic acid carbonyl carbon will be the most downfield signal (δ ~165-170 ppm).
 - The remaining four carbons of the pyrazine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbon bearing the bromine atom (C-Br) appearing at a characteristic chemical shift.
- FT-IR (ATR):

- A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.
- Two distinct N-H stretching bands from the primary amine around 3300-3500 cm⁻¹.
- A sharp, strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹.
- C=N and C=C stretching vibrations from the pyrazine ring in the 1500-1600 cm⁻¹ region.

Conclusion

3-Amino-6-bromopyrazine-2-carboxylic acid is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and strategically placed functional groups provide a robust platform for the synthesis of novel compounds with therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively harness this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals.

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